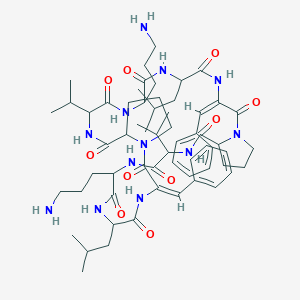

Phe-gramicidin S

Description

Structure

2D Structure

Properties

CAS No. |

112209-92-4 |

|---|---|

Molecular Formula |

C60H88N12O10 |

Molecular Weight |

1137.4 g/mol |

IUPAC Name |

(3E,21E)-9,27-bis(3-aminopropyl)-3,21-dibenzylidene-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |

InChI |

InChI=1S/C60H88N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,33-38,41-44,47-50H,15-18,23-32,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/b45-33+,46-34+ |

InChI Key |

AARKFFQQFCIDAL-NCOOAAOESA-N |

SMILES |

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |

Isomeric SMILES |

CC(CC1NC(=O)C(NC(=O)C(NC(=O)C2N(C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4N(C(=O)/C(=C\C5=CC=CC=C5)/NC1=O)CCC4)C(C)C)CCCN)CC(C)C)CCC2)C(C)C)CCCN)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |

Synonyms |

(4,4'-dehydrophenylalanine)gramicidin S Phe-gramicidin S |

Origin of Product |

United States |

Biosynthesis and Enzymatic Amino Acid Processing

Non-Ribosomal Peptide Synthetase (NRPS) Systems

The synthesis of gramicidin (B1672133) S is carried out by a multi-enzyme complex, the gramicidin S synthetase, which is encoded by the grs operon. embopress.org This system is comprised of two main NRPS enzymes: gramicidin S synthetase I (GrsA) and gramicidin S synthetase II (GrsB). wikipedia.org These enzymes are organized in a modular fashion, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. frontiersin.org

A typical NRPS module contains several catalytic domains that act in a coordinated assembly-line manner. frontiersin.org The core domains include:

Adenylation (A) domain: Selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate (aminoacyl-AMP) at the expense of ATP. embopress.orgwikipedia.org

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid as a thioester to its 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. wikipedia.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. wikipedia.org

The GrsA enzyme constitutes the initiation module, responsible for incorporating the first amino acid, phenylalanine. wikipedia.org The GrsB enzyme is a larger, four-module protein that sequentially adds proline, valine, ornithine, and leucine (B10760876). embopress.org The entire process culminates in a head-to-tail cyclization of two identical pentapeptides to form the final cyclic decapeptide structure, cyclo(-Val-Orn-Leu-D-Phe-Pro-)2. wikipedia.org The interaction and transfer of intermediates between these large NRPS enzymes are facilitated by specific protein-protein communication. pnas.org

Enantiospecific Activation and Epimerization of Phenylalanine by GrsA

The initiation of gramicidin S synthesis is a critical step governed by the GrsA enzyme, a 126 kDa protein. frontiersin.org GrsA is a trimodular enzyme containing an adenylation (A) domain, a thiolation (T) domain, and an epimerization (E) domain, collectively referred to as PheATE. acs.orgduke.edu This enzyme is responsible for the selection, activation, and stereochemical modification of the initial phenylalanine residue.

The process begins with the A-domain of GrsA specifically recognizing and activating L-phenylalanine through the formation of a tightly bound L-phenylalanyl-adenosine-5'-monophosphate (L-Phe-AMP) intermediate. acs.orgduke.edu The crystal structure of the N-terminal adenylation subunit of GrsA in a complex with AMP and L-phenylalanine has been determined to a resolution of 1.9 Å, providing detailed insights into substrate binding. embopress.orgnih.gov The phenylalanine substrate binds in a hydrophobic pocket where its carboxylate group interacts with Lys517 and its α-amino group with Asp235. nih.govembopress.org

Following activation, the L-phenylalanyl moiety is transferred to the 4'-phosphopantetheine arm of the holo-T domain, forming an L-Phe-S-Ppant-acyl enzyme adduct. acs.orgnih.gov A key event in the biosynthesis of gramicidin S is the epimerization of this L-phenylalanine to its D-enantiomer. This reaction is catalyzed by the E-domain of GrsA, which acts on the thioester-bound phenylalanine. uniprot.orguniprot.orgacs.org The E-domain is not a racemase for the free amino acid but specifically an epimerase for the Phe-S-Ppant intermediate. acs.org This epimerization results in an equilibrium mixture of D- and L-Phe-S-Ppant-enzyme adducts. duke.edu The subsequent condensation domain of the first module in GrsB then selectively recognizes the D-Phe-S-Ppant-T enzyme for the first peptide bond formation with L-proline. wikipedia.orgduke.edu

The key intermediates in the activation and epimerization of phenylalanine by GrsA are summarized in the table below.

| Intermediate | Description |

| L-Phe-AMP | L-phenylalanyl-adenosine-5'-monophosphate diester, formed by the A-domain. acs.orgnih.gov |

| L-Phe-S-Ppant-acyl enzyme | L-phenylalanine covalently attached to the phosphopantetheine arm of the T-domain. acs.orgnih.gov |

| D-Phe-S-Ppant-acyl enzyme | D-phenylalanine covalently attached to the phosphopantetheine arm, formed by the E-domain. acs.orgnih.gov |

Mechanistic Insights from Computational Biosynthetic Studies

Computational studies have provided valuable insights into the mechanisms of NRPSs, although much of the focus has been on the structure and function of the gramicidin A ion channel rather than the biosynthesis of gramicidin S. nih.govacs.org However, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) studies are increasingly being applied to understand the intricate catalytic cycles of NRPS domains.

Furthermore, computational modeling has been instrumental in guiding the engineering of NRPS adenylation domains to alter their substrate specificity. researchgate.net By understanding the structural basis of substrate recognition within the A-domain's binding pocket, researchers can rationally design mutants capable of incorporating non-native amino acids, opening avenues for the combinatorial biosynthesis of novel peptide analogs. duke.eduresearchgate.net These computational approaches, when integrated with experimental data, provide a powerful platform for dissecting the complex enzymatic machinery of Phe-gramicidin S biosynthesis and for harnessing its potential to create new bioactive compounds.

Conformational and Supramolecular Architectures

Defined Primary and Secondary Structural Features

The foundational structure of Phe-gramicidin S is a cyclic decapeptide, meaning it is composed of a ring of ten amino acids. wikipedia.org This cyclic nature imparts significant conformational rigidity.

Cyclic Decapeptide Backbone: cyclo(Val-Orn-Leu-D-Phe-Pro)2

This compound is a homodimer, constructed from two identical pentapeptide units of Val-Orn-Leu-D-Phe-Pro joined head-to-tail. wikipedia.orgnih.gov The full chemical structure is formally written as cyclo(Val-Orn-Leu-D-Phe-Pro)₂. wikipedia.org This cyclic arrangement is synthesized non-ribosomally by the bacterium Brevibacillus brevis. wikipedia.orgnih.gov A notable feature of its composition is the inclusion of the non-proteinogenic amino acid ornithine (Orn) and the D-stereoisomer of phenylalanine (D-Phe), which are uncommon in ribosomally synthesized peptides. wikipedia.orgresearchgate.net

Anti-Parallel β-Sheet Framework

The dominant secondary structure of this compound is a well-defined anti-parallel β-sheet. upf.edunih.gov This structure is formed by the two Val-Orn-Leu tripeptide sequences, which constitute two antiparallel β-strands. nih.govresearchgate.net The stability of this β-sheet is reinforced by four intramolecular hydrogen bonds that form between the Leu and Val residues across the strands. nih.govnih.gov This rigid, pleated β-sheet conformation is a hallmark of the gramicidin (B1672133) S family and is crucial for its biological activity. upf.edunih.gov

Molecular Amphiphilicity and Spatial "Sidedness"

A key physicochemical property of this compound is its pronounced amphiphilicity, often described as a spatial "sidedness". upf.edunih.gov The β-sheet structure arranges the amino acid side chains in a highly segregated manner. The hydrophobic side chains of the valine and leucine (B10760876) residues are positioned on one face of the molecule, creating a non-polar surface. researchgate.netupf.edunih.gov Conversely, the positively charged (cationic) side chains of the two ornithine residues are located on the opposite face. researchgate.netupf.edunih.gov This distinct separation of hydrophobic and hydrophilic regions is considered essential for the peptide's interaction with and disruption of lipid bilayer membranes. upf.edunih.govncats.io The D-Phe residues are oriented at the turns, positioned for potential interaction with the interfacial region of lipid membranes. researchgate.net

Conformational Dynamics and Stability in Solution and Model Environments

This compound exhibits remarkable conformational stability across a range of environments. nih.gov Its rigid β-sheet structure is largely maintained in both aqueous solutions and when interacting with membrane-mimetic environments like lipid bilayers. nih.govmdpi.com

In membrane model systems, such as lipid vesicles or organic solvents like 1-octanol (B28484), this compound partitions strongly into the lipid environment. nih.govwhiterose.ac.uk It tends to locate in the glycerol (B35011) backbone region, just below the polar headgroups of the lipids. nih.govcore.ac.uk Circular dichroism (CD) spectroscopy confirms that the peptide maintains a stable conformation in lipid vesicles over a range of concentrations. nih.gov Temperature-dependent studies using infrared spectroscopy in 1-octanol have revealed that the peptide's structure can be disrupted at elevated temperatures, indicating changes in both aggregation state and the integrity of the β-sheet hydrogen bonds. whiterose.ac.uk

Oligomerization and Higher-Order Assembly Investigation

This compound is known to self-associate and form higher-order structures, a process that is concentration-dependent. mdpi.comwhiterose.ac.uk In solution, an increase in concentration can lead to the formation of aggregates or oligomers. whiterose.ac.uk

In the context of membrane interactions, both monomeric and oligomeric forms of this compound are thought to play a role. mdpi.com At lower concentrations, the peptide can increase membrane permeability, while at higher concentrations (typically above 2 mol%), it can cause more significant membrane destabilization, which is associated with its bactericidal effect. nih.govmdpi.com This has led to models where GS molecules associate within the membrane. nih.gov

Crystallographic studies have provided direct evidence of higher-order assembly. In crystals, this compound molecules can arrange side-by-side to form extended β-sheets along the crystallographic c-axis. jst.go.jp Other crystal structures have revealed the formation of double-stranded helical channels. nih.gov These supramolecular assemblies demonstrate the peptide's capacity for self-organization, which may be relevant to its mechanism of action in biological membranes. nih.govresearchgate.net Temperature-dependent infrared spectroscopy studies have identified distinct melting transitions corresponding to the disassembly of large aggregates and the subsequent disruption of smaller oligomers. whiterose.ac.uk

Gas-Phase Conformer Analysis and Structural Isomerism

The study of this compound (GS) in the gas phase provides a unique environment, free from solvent interactions, to probe its intrinsic conformational preferences. Advanced techniques, particularly those combining mass spectrometry with spectroscopy and ion mobility, have been instrumental in dissecting the complex structural landscape of this cyclic peptide.

Investigations using methods such as matrix-assisted laser desorption ionization-ion mobility-mass spectrometry (MALDI-IM-MS) have revealed significant insights into the gas-phase structures of GS. nih.gov These studies allow for the separation and characterization of different isomers and conformers based on their size, shape, and charge. The utility of ion mobility-mass spectrometry has been highlighted as a rapid method for distinguishing between the cyclic form of gramicidin S and its linear analogues. nih.gov

Research on doubly protonated gramicidin S using a cold ion trap combined with vibrationally resolved UV and conformer-specific IR spectroscopy has demonstrated the existence of at least three distinct conformational states populated under experimental conditions. nih.gov The major conformer identified in these studies exhibits a symmetric three-dimensional structure that is comparable to the one it adopts in the condensed phase. nih.gov The high-resolution spectral data obtained from these experiments serve as a crucial benchmark for computational models aiming to predict peptide structures. nih.gov

Computational studies, including extensive molecular modeling, have been employed to complement experimental findings. acs.org One such study, utilizing replica-exchange molecular dynamics with the AMOEBA force field and density functional theory (DFT) calculations, proposed low-energy structures for the three conformers detected in low-temperature IR experiments. acs.orgresearchgate.net The most stable computed structure possesses C₂ symmetry and features four strong β-sheet interactions between the ornithine and valine residues. acs.org

The nature of the adduct ion also influences the preferred conformation in the gas phase. IM-MS results indicate that the protonated cyclic peptide tends to adopt a collapsed, random coil-type conformation. nih.gov In contrast, the sodiated-cyclic form of gramicidin S shows a preference for a more extended β-sheet or β-hairpin conformation. nih.gov These gas-phase structures appear to be favored in low-dielectric solvents, suggesting a link between the conformations observed in the gas phase and in specific solution environments. nih.gov

Below is a summary of key findings from gas-phase analyses of gramicidin S.

| Technique | Ion Type | Observed Conformer(s) | Key Structural Features |

| Ion Mobility-Mass Spectrometry (IM-MS) | Protonated | Collapsed, random coil-type | Less structured conformation. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Sodiated | Beta-sheet / Beta-hairpin | Extended, ordered structure. nih.gov |

| Cold Ion Trap Spectroscopy (UV/IR) | Doubly Protonated | At least three distinct conformers detected. nih.gov | The major conformer is symmetric, similar to the condensed-phase structure. nih.gov |

| Molecular Modeling (DFT, AMOEBA) | Doubly Protonated | Three low-energy structures proposed. acs.org | The most stable conformer has C₂ symmetry and four β-sheet interactions. acs.org |

Advanced Biophysical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules like Phe-gramicidin S in both solution and solid states.

Solution-state NMR studies have been fundamental in confirming the detailed secondary and tertiary structure of this compound. The molecule's C₂-symmetric, amphipathic β-sheet conformation, stabilized by four intramolecular hydrogen bonds between the Val and Leu residues, is well-established through various NMR experiments. umich.edunih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space distance constraints between protons, which are crucial for defining the peptide's fold. escholarship.orgnmims.edu For this compound and its analogues, NOESY spectra reveal a network of cross-peaks consistent with the β-sheet structure. nih.govupf.edu Key observations include NOEs between the side chain protons of Val and Leu residues, indicating their spatial proximity on the hydrophobic face of the molecule. nih.gov Furthermore, NOEs between the aromatic rings of the D-Phe residues and the adjacent Leu and Pro residues have been identified, detailing the precise packing in the β-turn region. nih.gov

Heteronuclear NMR experiments have provided even deeper insights. Selective NOE studies between amide protons and carbonyl carbons have not only allowed for the unequivocal assignment of carbonyl carbon resonances but also provided direct experimental proof of an intramolecular hydrogen bond between the ornithine (Orn) side chain amine and the D-Phe carbonyl group (Orn-NH₂ → Phe C=O). capes.gov.br The temperature dependence of amide proton chemical shifts (Δδ/ΔT) is another valuable tool, as low values are indicative of protons involved in stable hydrogen bonds and shielded from the solvent. nih.govnmims.edu This method has been used to confirm the involvement of Val and Leu amide protons in the intramolecular hydrogen-bonding network that stabilizes the β-sheet. nih.gov

| Interacting Residues | Significance | Reference |

|---|---|---|

| Val and Leu Side Chains | Confirms proximity on the hydrophobic face of the β-sheet. | nih.gov |

| D-Phe and Leu/Pro | Defines side-chain packing and conformation of the type II' β-turn. | nih.gov |

| Orn-NH₂ and Phe C=O | Direct evidence of an intramolecular hydrogen bond involving the side chain. | capes.gov.br |

Solid-state NMR (ssNMR) spectroscopy is uniquely capable of providing high-resolution structural information on peptides associated with lipid membranes, mimicking their native environment. tandfonline.com Studies on this compound analogues incorporated into lipid bilayers have revealed critical details about its orientation and dynamics within the membrane.

Using 19F-ssNMR on a this compound analogue where leucine (B10760876) was replaced by 4F-phenylglycine, researchers determined the peptide's alignment in dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers. researchgate.net In the gel phase of the membrane, the peptide's cyclic β-sheet backbone lies flat on the membrane surface, an orientation consistent with its amphiphilic character. researchgate.net This parallel alignment allows the hydrophobic Val and Leu side chains to interact with the lipid acyl chains while the charged Orn side chains remain exposed to the aqueous environment or interact with the lipid headgroups. researchgate.net

Upon heating to the liquid-crystalline phase, ssNMR data show a significant narrowing of the spectral lines, which indicates the onset of increased molecular motion. researchgate.net This is attributed to the global rotation of the entire peptide molecule within the plane of the membrane, in addition to other wobbling motions. researchgate.net Hydrogen-deuterium exchange monitored by ssNMR has also been employed to probe the structure and solvent accessibility of the peptide in a bilayer, confirming that the core structure remains intact upon membrane insertion. nih.gov The combination of orientational and distance constraints from ssNMR provides a powerful approach for defining the structure of membrane-bound peptides. nih.gov

Vibrational Spectroscopy (Infrared, FTIR, 2D-IR)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy, are highly sensitive to the secondary structure and hydrogen-bonding networks of peptides.

The vibrational spectrum of this compound is dominated by characteristic amide bands that serve as reporters of its conformation. The amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone and is particularly sensitive to secondary structure and hydrogen bonding. whiterose.ac.ukumich.edu In crystalline this compound, the amide I mode appears in the Raman spectrum with a very strong band at 1670 cm⁻¹. umich.edu In infrared spectra, the amide I band is typically observed as a broad peak centered around 1645 cm⁻¹. whiterose.ac.uk

Normal mode analysis and computational studies have been used to assign specific vibrational frequencies to the molecular structure. umich.edunih.gov These analyses confirm that the rigid β-sheet structure is stabilized by four strong, transannular hydrogen bonds between the NH and C=O groups of the Val and Leu residues. umich.educaltech.edu Isotope labeling studies, where amide protons are exchanged for deuterium, cause predictable shifts in the amide II band and have been used in conjunction with difference IR spectroscopy to isolate and characterize the vibrations of specific peptide groups involved in the hydrogen-bonding network. umich.educaltech.edu Gas-phase IR spectroscopy studies have further highlighted the importance of interactions between the charged ornithine side chains and the peptide backbone in influencing the amide I vibrations. nih.gov

By monitoring the vibrational spectrum as a function of temperature, it is possible to observe and characterize conformational transitions in this compound. Temperature-dependent FTIR and 2D-IR studies on this compound in a 1-octanol (B28484) solution, which mimics a membrane environment, have revealed a two-step melting process. whiterose.ac.ukresearchgate.net

As the temperature is increased from 20°C to 80°C, the peak maximum of the amide I band shifts, and an isosbestic point is observed at 1650 cm⁻¹, which signifies an equilibrium between two distinct conformational states. whiterose.ac.uk The analysis of these spectral changes identified two transition temperatures:

Tₘ₁ (41–47 °C): This transition is associated with the disassembly of this compound aggregates or oligomers. whiterose.ac.ukresearchgate.net

Tₘ₂ (57 ± 2 °C): This second, sharper transition corresponds to a significant conformational change involving the peptide's β-sheet structure, proposed to be the loss of inter-peptide hydrogen bonds within the remaining smaller oligomers. whiterose.ac.ukresearchgate.net

2D-IR spectroscopy is particularly powerful for differentiating these transitions due to its sensitivity to vibrational coupling between peptide units. whiterose.ac.uk These experiments provide a detailed picture of how the structure and aggregation state of this compound respond to thermal changes in its environment.

| Transition Temperature | Temperature Range | Associated Structural Change | Reference |

|---|---|---|---|

| Tₘ₁ | 41–47 °C | Disassembly of aggregates/oligomers. | whiterose.ac.ukresearchgate.net |

| Tₘ₂ | 57 ± 2 °C | Disruption of inter-peptide β-sheet hydrogen bonds. | whiterose.ac.ukresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides and proteins in solution. The CD spectrum of this compound and its analogues is characteristic of a structure rich in β-sheets and β-turns. nih.gov

| Compound Name | PubChem CID | Reference |

|---|---|---|

| Gramicidin (B1672133) S | 73357 | alchetron.comnih.govvrachi.name |

| L-Phenylalanine | 6140 | guidetopharmacology.orgwikipedia.org |

| D-Phenylalanine | 71567 | wikipedia.orgnih.gov |

X-ray Diffraction Analysis of Peptide and Complex Crystal Structures

X-ray crystallography has been instrumental in determining the high-resolution structure of gramicidin S and its derivatives, providing a foundational understanding of its conformation.

The crystal structure of gramicidin S hydrochloride reveals a molecule with an antiparallel β-sheet conformation, featuring turns at the D-Phe-Pro segments. jst.go.jp Specifically, the structure was resolved in the P2₁2₁2 space group with cell parameters a = 34.988(1)Å, b = 23.381(1)Å, and c = 18.8662(5)Å. jst.go.jp The asymmetric unit contains two independent peptide molecules that form antiparallel sheets with intramolecular hydrogen bonds between the Val and Leu residues. jst.go.jp The turns are classified as type II' β-turns. jst.go.jp These molecules arrange side-by-side, forming a β-sheet structure along the c-axis with an angle of 49° between adjacent molecules. jst.go.jp

A study on a complex of gramicidin S with urea (B33335) further detailed the peptide's conformation. nih.gov In this trigonal crystal system (space group P3(1)21), the gramicidin S molecule adopts an antiparallel twisted β-structure with turns involving the Phe-Pro peptide bonds. nih.gov The hydrophobic side chains of Val and Leu are positioned on one face of the β-sheet, while the charged Orn side chains are on the other. nih.gov The side chains of the Phenylalanine residues are in a trans orientation. nih.gov This arrangement results in the formation of a left-handed double spiral, creating channels with an inner diameter that can vary from 3.4 to 6.3 Å, potentially allowing the passage of ions. nih.gov

Furthermore, the crystal structure of a bis-Nδ-Boc-tetra-Nα-methyl derivative of gramicidin S was determined to have an R-factor of 0.088. acs.orgnih.gov This derivative also maintains the antiparallel pleated β-sheet conformation, though with a slight twist. acs.orgnih.gov Notably, the urethane (B1682113) NH groups of the protected Ornithine side chains form hydrogen bonds with the carbonyl groups of the D-Phe residues. acs.orgnih.gov

The crystal structure of the N-terminal adenylation subunit of gramicidin S synthetase (PheA) in a complex with L-phenylalanine and AMP has also been solved to a resolution of 1.9 Å. embopress.org This structure reveals a two-domain folding pattern with the active site at their interface, providing insights into the enzymatic activation of phenylalanine during the non-ribosomal synthesis of gramicidin S. embopress.org

Table 1: Crystallographic Data for Gramicidin S and its Derivatives

| Compound | Space Group | Cell Parameters (Å) | Resolution (Å) | Key Conformational Features |

|---|---|---|---|---|

| Gramicidin S Hydrochloride | P2₁2₁2 | a=34.988, b=23.381, c=18.866 | 1.1 | Antiparallel β-sheet, Type II' β-turns at D-Phe-Pro |

| Gramicidin S-Urea Complex | P3(1)21 | a=25.80, c=21.49 | Not specified | Antiparallel twisted β-sheet, channel formation |

| Bis-Nδ-Boc-tetra-Nα-methyl gramicidin S | Not specified | Not specified | Not specified (R-factor = 0.088) | Slightly twisted antiparallel pleated β-sheet |

| PheA-AMP-L-phenylalanine Complex | Not specified | Not specified | 1.9 | Two-domain fold with active site at the interface |

Fluorescence Spectroscopy Techniques for Conformational Dynamics and Binding

Fluorescence spectroscopy is a powerful tool for investigating the conformational changes and binding interactions of this compound in solution and in membrane environments. The intrinsic fluorescence of aromatic residues like phenylalanine and tryptophan, or the use of extrinsic fluorescent probes, provides dynamic information that complements the static picture from X-ray crystallography.

Studies on gramicidin A, a related peptide, have demonstrated the utility of fluorescence to distinguish between different conformational states. For instance, the fluorescence emission maximum of tryptophan residues in the channel form of gramicidin A is at 333 nm, while the non-channel form exhibits a slight red shift to 335 nm. nih.gov This sensitivity to the local environment allows for the monitoring of conformational transitions. nih.gov

In the context of this compound and its analogs, fluorescence resonance energy transfer (FRET) has been employed to estimate conformational changes upon binding to lipid bilayers. researchgate.netnih.gov For an analog containing a Tyr-Trp pair, FRET measurements indicated that the peptide conformation expands upon adsorption to the lipid bilayer surface. researchgate.netnih.gov This expansion is thought to facilitate a deeper interaction with the outer monolayer of the membrane, potentially leading to the formation of transient pores. researchgate.netnih.gov

The fluorescence of tryptophan residues in gramicidin analogs is sensitive to the polarity of the environment. wlu.ca The emission maximum of tryptophan shifts to lower wavelengths in less polar, hydrophobic environments, such as the interior of a lipid membrane. wlu.ca For example, the emission maximum of a Trp-containing analog (GS10WY) shifts from 353 nm in buffer to 342 nm in PC vesicles, indicating the insertion of the tryptophan residue into the hydrophobic membrane core. wlu.ca Phenylalanine itself does not significantly contribute to the emission when excited at 280 nm. wlu.ca

Single-molecule fluorescence spectroscopy combined with patch-clamp recordings on gramicidin channels has revealed a broad distribution of FRET efficiencies, suggesting a wide range of conformations. nih.gov These studies indicate a correlation between the multiple conformational states of the channel and its open and closed states. nih.gov

Calorimetric Studies (e.g., Isothermal Titration Calorimetry) of Binding Events

Isothermal titration calorimetry (ITC) is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing quantitative information on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

ITC studies on the binding of gramicidin S to lipid vesicles have revealed that the interaction is primarily entropy-driven. nih.govnih.gov The binding of gramicidin S to zwitterionic (POPC) and anionic (POPE/POPG) lipid vesicles is generally an endothermic process, with some exceptions for analogs containing Trp-Trp and Tyr-Trp pairs which show exothermic binding to POPC vesicles. researchgate.netnih.govnih.gov

The binding isotherms for the endothermic processes are often best described by a two-site binding model, suggesting both high-affinity and low-affinity binding sites on the membrane. researchgate.netnih.gov In contrast, a one-site binding model reasonably describes the binding of gramicidin S to various lipid bilayer systems, including those composed of zwitterionic 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and anionic 1-palmitoyl-2-oleoylphosphatidylglycerol (POPG). nih.gov

Gramicidin S exhibits a higher binding affinity for anionic phosphatidylglycerol vesicles compared to zwitterionic phosphatidylcholine vesicles, highlighting the role of electrostatic interactions in facilitating peptide binding. nih.gov The measured binding enthalpies (ΔH) are positive and endothermic, ranging from 2.6 to 4.4 kcal/mol, while the free energy of binding (ΔG) is negative, ranging from -10.9 to -12.1 kcal/mol. nih.gov The large positive entropy change (TΔS values of 13.4 to 16.4 kcal/mol) confirms that the binding is entropically driven. nih.gov

For a rationally designed analog of gramicidin S, ITC studies showed that the negative free energy of binding remains relatively constant across different anionic and mixed lipid membrane systems. nih.gov However, the positive enthalpy and the resulting positive entropy showed more significant variations, suggesting that the thermodynamic signature of binding is sensitive to the specific lipid composition. nih.gov

Table 2: Thermodynamic Parameters of Gramicidin S Binding to Lipid Vesicles from ITC

| Lipid System | Binding Model | ΔH (kcal/mol) | ΔG (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| POPC | One-site | 2.6 - 4.4 | -10.9 - -12.1 | 13.4 - 16.4 |

| POPG | One-site | 2.6 - 4.4 | -10.9 - -12.1 | 13.4 - 16.4 |

| Anionic/Zwitterionic Mixtures | Not specified | +6.3 - +26.5 | -8.4 - -11.5 | +16.2 - +34.8 |

Computational Approaches and Molecular Simulations

Quantum-Chemical Calculations for Conformational Energy Landscapes and Spectroscopic Correlations

Quantum-chemical calculations offer a high-resolution view of the electronic structure and energetics of molecules. For Phe-gramicidin S, these methods are crucial for understanding its conformational preferences and for interpreting experimental spectroscopic data.

An extensive molecular modeling study of doubly protonated gramicidin (B1672133) S has been conducted, employing replica-exchange molecular dynamics simulations with the AMOEBA force field for initial exploration. This was followed by density functional theory (DFT) calculations for structural refinement and the computation of infrared (IR) spectra. researchgate.net This combined approach identified three low-energy conformers that are proposed to correspond to conformers observed in low-temperature IR experiments. researchgate.net The most stable of these structures exhibits C2 symmetry and features four strong β-sheet interactions between the ornithine and valine residues. researchgate.net

The computed IR spectra for these low-energy conformers show good agreement with experimental spectra, particularly in the 1400–2000 cm⁻¹ range. researchgate.net Furthermore, the calculations for the most stable conformer accurately predict the experimental spectrum in the 3000–3600 cm⁻¹ region and offer predictions for the structural signatures of the other two conformers. researchgate.net Such detailed correlation between calculated and experimental spectra is vital for validating the computed structures and for assigning spectral features to specific molecular motions and interactions. researchgate.netfrontiersin.org For instance, analysis of the amide I band in IR spectra provides insights into the conformational behavior of gramicidin S in solution and helps identify structural changes. whiterose.ac.ukresearchgate.net

Molecular Dynamics Simulations for Peptide-Membrane Interactions and Structural Dynamics

Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of biomolecules and their interactions with their environment, such as a lipid membrane. biorxiv.orgnih.govproquest.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations of gramicidin S in a hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have provided atomic-level detail about its interaction with the membrane. nih.govproquest.com When initially placed in an amphipathic interaction with the membrane, the peptide maintains its antiparallel β-sheet conformation with two Type II' β-turns throughout a 6.5 ns simulation. nih.gov The simulations revealed that the main-chain dihedral angles deviate by an average of approximately 26 degrees from those determined by NMR in a dimethylsulfoxide (DMSO) solution. nih.gov

These simulations also shed light on the effect of gramicidin S on the membrane properties. The peptide has been observed to have a disordering and fluidifying effect on the lipid molecules that are in direct contact with it, which is consistent with experimental findings. nih.gov Conversely, lipids that are not directly interacting with the peptide show an ordering effect. nih.gov Interestingly, the simulations indicated that gramicidin S has minimal impact on the membrane's dipole potential and its permeability to water. nih.gov The structural and dynamic information obtained from MD simulations is crucial for understanding the initial steps of its antimicrobial action, which is believed to involve the disruption of the bacterial cell membrane. upf.edu

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Active Site Analysis

To study chemical reactions and other electronic events within large biological systems, a hybrid approach known as combined quantum mechanics/molecular mechanics (QM/MM) is often employed. numberanalytics.com In this method, the chemically active region (the "active site") is treated with a high-level quantum mechanics method, while the remainder of the system, such as the protein and solvent, is described by a more computationally efficient molecular mechanics force field. numberanalytics.comnih.gov

In the context of this compound, QM/MM simulations have been utilized to analyze the participation of its active side chains and to understand temperature-induced structural changes. whiterose.ac.ukresearchgate.net By applying the ONIOM framework available in Gaussian 09, researchers have been able to account for neighbor-neighbor interactions and the influence of hydrogen bonding on the peptide's vibrational modes. whiterose.ac.uk A study combining 1D and 2D IR spectroscopy with QM/MM simulations identified two distinct melting transitions for gramicidin S in a membrane-mimetic environment. whiterose.ac.ukresearchgate.net The first transition, occurring between 41–47 °C, corresponds to the disassembly of aggregates, while the second, at 57 ± 2 °C, involves significant changes in the β-sheet hydrogen bonds. whiterose.ac.ukresearchgate.net

Further analysis using QM/MM highlighted the involvement of the active gramicidin S side chains in these transitions. whiterose.ac.ukresearchgate.net Such detailed analysis of the active site provides critical insights into the structure-function relationship of the peptide and can guide the design of analogs with improved biological activity. whiterose.ac.ukresearchgate.net The ability to decompose the total free energy of a process into contributions from individual residues is a powerful feature of QM/MM simulations, offering a deeper understanding of the catalytic or binding mechanisms. nih.gov

Structure Activity Relationship Sar Studies: D Phenylalanine and β Turn Engineering

Systemic Modification of D-Phenylalanine Residues and Analogues

An aromatic group at this position is considered essential for potent bactericidal activity, as replacing D-Phe with non-aromatic residues like Glycine or D-Alanine results in significantly less active or inactive compounds. nih.gov To explore the impact of the aromatic moiety's characteristics, a variety of D-Phe analogues with restricted mobility have been synthesized and evaluated. upf.edunih.gov These studies aim to fine-tune the balance between the hydrophobic and cationic nature of the peptide, which is a critical determinant of its interaction with bacterial and mammalian cell membranes. upf.edunih.gov

One notable study involved the replacement of D-Phe with several surrogates, including D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). upf.edunih.govacs.org The resulting analogue demonstrated a significant improvement in its therapeutic index, primarily due to a marked decrease in hemolytic activity. upf.edunih.govacs.org This highlights the potential of modifying the D-Phe position to design safer and more effective GS-based antibiotics.

Rational Design Strategies for β-Turn Region Modifications

The β-turn regions of gramicidin (B1672133) S, composed of the D-Phe-Pro sequence, are prime targets for rational design strategies aimed at enhancing antimicrobial efficacy and reducing toxicity. nih.govnih.gov These strategies involve the incorporation of non-standard amino acids, sequence alterations, and substitutions that modulate the steric and electronic properties of the turn.

Incorporation of Non-Canonical Amino Acids and Bioisosteres

The introduction of non-canonical amino acids and bioisosteres into the β-turn is a powerful approach to probe and modulate the structure-activity relationships of gramicidin S. nih.gov Researchers have explored replacing the D-Phe residue with a variety of non-coded aromatic amino acids to investigate how the size, flexibility, and spatial arrangement of the aromatic side chain influence the peptide's pharmacological profile. nih.gov For instance, analogues incorporating residues with altered aromatic systems have shown that both the bulkiness and the orientation of the aromatic group are critical for biological activity. nih.gov The incorporation of sugar amino acids as replacements for the D-Phe-Pro turn has also been investigated, leading to analogues that maintain antimicrobial activity comparable to the parent compound. acs.org

Conformational Impact of Sequence Inversion at the β-Turn

A significant rational design strategy involves the inversion of the D-Phe-Pro sequence to Pro-D-Phe. nih.govacs.org While a simple swap to D-Pro-Phe can negatively impact activity, further modifications of the phenylalanine residue in the inverted sequence can recover and even enhance the microbicidal potency. nih.gov This approach, which preserves the D- and L-chiralities at the respective positions, has led to the discovery of analogues with significant increases in potency against both Gram-positive and Gram-negative bacteria. nih.govacs.org Nuclear Magnetic Resonance (NMR) studies have confirmed that most of these sequence-inverted analogues retain the essential β-sheet structure, indicating that the observed changes in activity are due to the nuanced spatial arrangement of the side chains. nih.gov

Steric and Electronic Effects of Aromatic Substitutions

The steric and electronic properties of the aromatic substituents at the D-Phe position play a pivotal role in the biological activity of gramicidin S analogues. The introduction of substituents on the aromatic ring alters the electron density and steric bulk, which in turn affects the peptide's interaction with membranes. makingmolecules.comorgosolver.comwikipedia.org Electron-donating groups can increase the nucleophilicity of the aromatic ring, while electron-withdrawing groups have the opposite effect. wikipedia.org These modifications can influence the cation-π interactions between the aromatic ring of the D-Phe analogue and the cationic ornithine residues, which can be a factor in modulating the therapeutic index. upf.edu For example, the D-Tic analogue, which has a more rigid and sterically defined aromatic system, exhibits reduced hemolytic activity, suggesting that constraining the conformation of the aromatic side chain can be a beneficial strategy. upf.edunih.govacs.org

Interplay of Peptide Hydrophobicity and Cationicity with Biological Activity

The biological activity of gramicidin S and its analogues is governed by a delicate balance between hydrophobicity and cationicity. nih.govnih.govnih.gov The amphipathic nature of the peptide, with its hydrophobic residues (Val, Leu, and the aromatic part of D-Phe) and cationic ornithine residues, is fundamental to its membrane-disrupting mechanism. upf.edunih.gov

Increasing the cationicity, for instance by replacing ornithine with the more basic lysine (B10760008) or by introducing additional cationic residues, can enhance the peptide's interaction with the negatively charged bacterial membranes, which is particularly important for activity against Gram-negative bacteria. nih.govresearchgate.net However, a simple increase in charge is not always sufficient and must be balanced with appropriate hydrophobicity. nih.gov

Conversely, modulating hydrophobicity through substitutions in both the β-sheet and β-turn regions has been shown to be a critical factor. nih.govnih.gov Analogues that are slightly less hydrophobic than the parent gramicidin S often exhibit reduced hemolytic activity while retaining potent antimicrobial effects. nih.gov For example, the systematic replacement of hydrophobic residues with adamantane (B196018) amino acids has been used to tune the amphipathic character of GS analogues, demonstrating a clear correlation between amphipathicity and biological activity. nih.gov The goal is to achieve a level of hydrophobicity sufficient for membrane interaction and disruption without causing excessive damage to mammalian cells. nih.govnih.gov

Structural Determinants for Antimicrobial Activity

The antimicrobial activity of gramicidin S is underpinned by several key structural determinants. The cyclic β-hairpin structure, stabilized by intramolecular hydrogen bonds, provides a rigid scaffold that is essential for its function. upf.edunih.gov This conformation gives rise to the peptide's distinct amphipathicity, with the hydrophobic side chains of Val and Leu on one face and the cationic side chains of Orn on the other. upf.edunih.gov

Molecular Mechanisms of Membrane Interaction and Disruption

Peptide Partitioning into Biological and Model Membranes

The initial and crucial step in the antimicrobial action of Phe-gramicidin S is its partitioning from the aqueous environment into the lipid bilayer of the target cell membrane. This process is largely driven by the peptide's amphipathic nature, with its hydrophobic residues (Valine and Leucine) interacting favorably with the acyl chains of the membrane lipids and its cationic Ornithine residues engaging with the negatively charged components of bacterial membranes. nih.gov

Isothermal titration calorimetry studies have revealed that the binding of this compound and its analogs to model lipid vesicles, such as those composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPE/POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine/1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), is an entropy-driven process. nih.gov This suggests that the release of ordered water molecules from both the peptide and the lipid surface upon binding is a major thermodynamic driving force for partitioning. The binding process can be complex, sometimes exhibiting a two-step mechanism with both high and low-affinity binding constants, indicating different modes of interaction as the peptide concentration increases. nih.gov

The conformation of this compound can undergo a change upon transferring from an aqueous solution to the lipid bilayer. nih.gov Fluorescence resonance energy transfer studies have indicated that the peptide conformation expands upon adsorption onto the lipid bilayer surface. nih.gov This conformational adjustment likely facilitates a deeper interaction with the outer monolayer of the membrane, leading to bilayer deformation. nih.gov

| Parameter | POPC Vesicles | POPE/POPG Vesicles | Reference |

| Binding Process | Endothermic (exceptions with Trp-Trp and Tyr-Trp pairs) | Endothermic | nih.gov |

| Driving Force | Entropy-driven | Entropy-driven | nih.gov |

| Binding Model | One-site or two-site binding | Two-step binding | nih.gov |

Inducement of Lipid Bilayer Perturbations and Structural Changes

Following its partitioning into the membrane, this compound induces significant perturbations in the lipid bilayer's structure and organization. It is believed to position itself at the interface between the phospholipid head groups and the fatty acid chains, thereby disrupting the orderly packing of the lipid molecules. nih.govasm.org This disturbance of lipid packing can lead to a collapse of the membrane at higher concentrations of the peptide. nih.govasm.org

Differential scanning calorimetry (DSC) studies have demonstrated that this compound perturbs the thermotropic phase behavior of phospholipid bilayers. nih.gov It has a more pronounced effect on anionic phospholipid membranes compared to zwitterionic ones, which is consistent with its preferential targeting of bacterial membranes that are rich in anionic lipids. nih.gov Furthermore, densitometry and sound velocity measurements have shown that this compound decreases the density and volume compressibility of the host phospholipid bilayer. nih.gov This is attributed to an increase in the conformational disorder and motional freedom of the phospholipid hydrocarbon chains. nih.gov

The structural changes induced by this compound are not limited to the lipid packing. At lower concentrations, it can cause bilayer thinning. mdpi.com However, at higher concentrations, it can promote the formation of inverted non-lamellar cubic phases in phospholipid dispersions. mdpi.com This ability to alter the fundamental structure of the lipid assembly is a key aspect of its membrane-disrupting activity.

Characterization of Membrane Permeabilization Pathways

The structural perturbations induced by this compound ultimately lead to the permeabilization of the cell membrane, allowing the uncontrolled passage of ions and other small molecules, which disrupts cellular homeostasis and leads to cell death. researchgate.net The exact mechanism by which this permeabilization occurs is a subject of ongoing research, with evidence supporting multiple pathways.

There is a continuing debate regarding whether this compound forms discrete, stable pores in the membrane or acts in a more disruptive, detergent-like manner. nih.govasm.org Some studies suggest that at high concentrations, this compound can cause membrane collapse, which is consistent with a detergent-like mechanism. nih.govasm.org

Electrophysiology experiments have shown that this compound can induce conductance events across lipid bilayers, suggesting the formation of transient, ion-conducting pathways. nih.govoup.com However, unlike classic pore-forming peptides that create well-defined and stable channels, the conductance events induced by this compound are often transient and exhibit a broad range of amplitudes. nih.govoup.com This suggests the formation of general bilayer distortions or nonspecific, transient peptide-lipid pore-like zones rather than uniform, stable pores. nih.govnih.gov Some studies have described these as "defects" in the membrane. nih.gov

It is plausible that the mechanism of permeabilization is concentration-dependent, with transient pore-like structures forming at lower concentrations and a more generalized, detergent-like disruption occurring at higher concentrations.

This compound has a significant impact on the phase behavior of lipid bilayers. As mentioned earlier, DSC studies have shown its ability to perturb the thermotropic phases of phospholipids (B1166683). nih.gov Its interaction is particularly strong with more disordered bilayers that have a negative surface charge, where it can penetrate more deeply. nih.gov

The induction of non-lamellar phases, such as the inverted cubic phase, at concentrations below those required for complete membrane solubilization, indicates that this compound can induce significant curvature stress in the membrane. mdpi.combohrium.com By favoring a negative curvature, it can disrupt the lamellar organization of the bilayer, which is essential for its barrier function. This ability to modulate the spontaneous curvature of lipid assemblies is a powerful mechanism for membrane disruption. nih.gov

Influence on Membrane Fluidity and Permeability Characteristics

The interaction of this compound with the lipid bilayer also affects its dynamic properties, such as fluidity and permeability. Fluorescence spectroscopy studies have shown that this compound binding can alter membrane fluidity in a dose-dependent manner. mdpi.comresearchgate.net The extent of this change can be influenced by the lipid composition of the membrane, with some formulations being more sensitive than others. mdpi.comdntb.gov.ua For instance, the presence of cholesterol can modulate the effect of this compound on membrane fluidity. mdpi.comresearchgate.net

The increased permeability of the membrane to ions and small molecules is a direct consequence of the structural perturbations and the formation of transient permeabilization pathways. researchgate.net This is a key element of its antimicrobial action, as it disrupts the electrochemical gradients across the bacterial membrane that are vital for cellular processes. researchgate.net

| Membrane Property | Effect of this compound | Influencing Factors | Reference |

| Fluidity | Altered in a dose-dependent manner | Lipid composition, presence of cholesterol | mdpi.comresearchgate.net |

| Permeability | Increased | Peptide concentration | researchgate.net |

Interaction with Bacterial Cellular Components Beyond the Lipid Bilayer

For example, it has been shown that this compound can affect cell wall integrity in Bacillus subtilis. nih.gov Additionally, it has been reported to interfere with the membrane binding of certain proteins, such as the cell wall synthesis enzyme MurG and the electron transport chain protein cytochrome c. nih.govasm.org By delocalizing peripheral membrane proteins involved in critical cellular processes like cell division and cell envelope synthesis, this compound can exert a multifaceted attack on the bacterial cell. nih.govasm.org

In vitro experiments have also suggested that this compound can bind to DNA, although the in vivo relevance of this interaction is still under investigation. nih.gov This potential for multiple modes of action could explain its high potency and the low level of bacterial resistance observed. nih.gov

Development and Characterization of Gramicidin S Analogues and Peptidomimetics

Methodologies for Chemical Synthesis of Analogues

The generation of gramicidin (B1672133) S analogues, particularly those involving modifications at the D-phenylalanine positions, relies heavily on established and innovative peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a cornerstone methodology, utilizing either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies.

The Boc chemistry approach has been successfully used for the manual solid-phase synthesis of GS and its analogues. americanelements.com This process involves assembling the linear peptide on a resin, such as a Boc-Pro-Merrifield resin. The amino acids are sequentially coupled using activating agents like HBTU/DIEA. americanelements.com A critical step is the prevention of diketopiperazine formation, which can be mitigated by using specific coupling protocols like the in situ neutralization method. americanelements.com Following the complete assembly of the linear decapeptide, it is cleaved from the solid support using strong acids like trifluoromethanesulfonic acid (TFMSA). americanelements.com The final cyclization step is performed in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, yielding the desired cyclic peptide. americanelements.comfishersci.co.uk

Fmoc-based SPPS offers an alternative route for generating the linear peptide precursor. fishersci.co.uknih.gov This method involves loading the initial Fmoc-protected amino acid, such as Fmoc-D-Phe-OH, onto a suitable resin like 2-chlorotrityl resin. nih.gov Subsequent Fmoc deprotection and coupling cycles build the peptide chain. nih.gov Similar to the Boc strategy, the final cyclization is typically carried out in solution after cleavage from the resin. fishersci.co.uk

More advanced strategies include on-resin cyclization, which can improve the efficiency and purity of the final product. fishersci.ptwikipedia.org In this approach, the linear precursor is cyclized while still attached to the solid support, a process that can be assisted by the pre-organized conformation of the peptide chain on the resin. fishersci.ptwikipedia.org This biomimetic approach mimics the dimerization-cyclization mode seen in the natural biosynthesis of gramicidin S. wikipedia.org These synthetic methodologies have enabled the creation of a wide array of analogues where the D-Phe residues are replaced with other natural or unnatural amino acids, such as D-Tyr, D-His, D-Ser, D-Asn, or dehydro-phenylalanine, to probe structure-activity relationships. lipidmaps.orgresearchgate.netfishersci.se

Biophysical and Biochemical Characterization of Modified Peptides

Once synthesized, the modified peptides, including Phe-gramicidin S analogues, undergo rigorous biophysical and biochemical characterization to understand how structural changes affect their conformation and biological function.

Biochemical Characterization: The biological activity of the analogues is assessed through a series of biochemical assays.

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This data reveals the potency and spectrum of the new compounds. For example, replacing D-Phe with D-Tyr in one study resulted in an analogue with the greatest antibacterial activity among the synthetic variants, though still less potent than native GS. researchgate.net

Hemolytic Activity: To assess cytotoxicity against mammalian cells, hemolytic assays are performed using red blood cells. americanelements.comresearchgate.net This is a critical parameter, as the primary goal is often to reduce the high hemolytic activity of the parent compound. fishersci.at Analogues where D-Phe is substituted can exhibit significantly altered hemolytic profiles. For example, an analogue incorporating D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) showed a sharp decrease in hemolytic effect. americanelements.comfishersci.ca

These characterization studies generate crucial structure-activity relationship (SAR) data. By correlating specific structural modifications with changes in antimicrobial and hemolytic activities, researchers can rationally design new analogues with improved therapeutic potential. The tables below summarize representative findings from such studies.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Gramicidin S and D-Phe Analogues This table is interactive. Users can sort and filter the data.

| Compound | S. aureus | A. baumannii | E. coli | K. pneumoniae | P. aeruginosa | Reference |

|---|---|---|---|---|---|---|

| Gramicidin S | 3 | >64 | 32 | 128 | >128 | americanelements.comnih.gov |

| Analogue with D-Hpa | 3 | 64 | 32 | >128 | >128 | americanelements.com |

| Analogue with D-Tyr | 3 | - | 12.5 | - | - | researchgate.net |

| Analogue with D-His | 25 | - | 50 | - | - | researchgate.net |

| Analogue with D-Asn | 50 | - | 100 | - | - | researchgate.net |

| Peptide 8 (D-Arg/Trp turn) | - | - | 8 | - | - | nih.gov |

| Peptide 9 (D-Arg turn) | - | - | - | 16 | - | nih.gov |

| Peptide 19 | - | - | - | - | 16 | nih.gov |

Table 2: Hemolytic Activity of Gramicidin S and D-Phe Analogues This table is interactive. Users can sort and filter the data.

| Compound | Hemolytic Activity (HC50, µg/mL) | Therapeutic Index (vs. E. coli) | Reference |

|---|---|---|---|

| Gramicidin S | 12.5 | 0.38 | nih.gov |

| Analogue with D-Tic | >250 | - | americanelements.comfishersci.ca |

| Analogue with D-Hpa | 6 | - | americanelements.com |

| Analogue with D-Tyr | 25 | - | researchgate.net |

| Peptide 8 (D-Arg/Trp turn) | 32.8 | 4.10 | nih.gov |

| Peptide 9 (D-Arg turn) | 39.2 | 2.45 | nih.gov |

Peptidomimetic Strategies in Conformational and Functional Research

Peptidomimetic strategies are employed to design gramicidin S analogues that mimic the essential structural features required for antimicrobial activity while possessing improved pharmacological properties, such as reduced toxicity. metabolomicsworkbench.org A major focus of this research is the replacement of the D-Phe-Pro β-turn, a critical conformational element, with non-peptidic scaffolds. americanelements.comsuprabank.org The goal is to create molecules that retain the amphipathic β-sheet structure but have altered interactions with host cell membranes. fishersci.atdsmz.de

One successful strategy involves the use of conformationally constrained scaffolds to replace the native β-turn. For example, sugar amino acids (SAAs) have been incorporated to mimic the D-Phe-Pro turn. fishersci.co.uknih.gov When non-arylated SAAs were used, the resulting analogues showed diminished biological activity. nih.gov However, incorporating arylated SAAs, which restore the aromaticity typically provided by D-Phe, yielded analogues with potent antibacterial and hemolytic activities comparable to natural gramicidin S. nih.gov This highlights that the presence of an aromatic group in the turn region is a crucial requirement for biological activity, perhaps more so than the exact native backbone conformation of the turn itself. nih.gov

Another approach is to introduce backbone modifications to alter conformational preferences and stability. N-amination, the substitution of an amide nitrogen with a nitrogen atom, is one such strategy. advancedchemtech.com This modification maintains the hydrogen-bond donor capacity, unlike the more common N-methylation, but induces distinct backbone geometries. advancedchemtech.com Applying this to gramicidin S, specifically by diaminating the ornithine residues in the β-strand region, resulted in analogues with enhanced broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity. epa.gov

Biosynthetic Pathway Engineering for Novel Peptide Production

Gramicidin S is synthesized non-ribosomally by a large, two-enzyme complex known as gramicidin S synthetase, which is encoded by the grs operon. mdpi.comflybase.org This complex is composed of nonribosomal peptide synthetases (NRPSs): GrsA and GrsB. uni.luguidetopharmacology.org The biosynthesis is modular, with specific domains responsible for the activation and incorporation of each amino acid. mdpi.com

The GrsA enzyme is particularly relevant to this compound, as it is responsible for activating L-phenylalanine as an aminoacyl-adenylate, and then epimerizing it to D-phenylalanine before transferring it to the GrsB enzyme for peptide bond formation. mdpi.comflybase.org GrsA consists of an adenylation (A) domain, which selects and activates the amino acid; a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently binds the activated amino acid; and an epimerization (E) domain, which converts the L-amino acid to its D-isomer. mdpi.comguidetopharmacology.org

The modular nature of NRPSs presents an opportunity for biosynthetic engineering to produce novel peptide analogues. sigmaaldrich.comfishersci.ca By modifying the A-domain of GrsA, which controls substrate specificity, it is possible to incorporate unnatural amino acids in place of phenylalanine. alchetron.comfishersci.be For example, researchers have successfully engineered the GrsA A-domain to incorporate fluorinated phenylalanine analogues. alchetron.comfishersci.be While the wild-type GrsA showed a strong preference for its native Phe substrate, a single point mutation (W239S) in the binding pocket altered its specificity, enhancing the incorporation of 4-fluoro-phenylalanine and 2,4-difluoro-phenylalanine both in vitro and in vivo. alchetron.comfishersci.be This strategy allows for the in vivo production of fluorinated gramicidin S analogues, demonstrating the potential of pathway engineering to generate novel compounds. fishersci.be

Engineering NRPS pathways offers a powerful alternative to total chemical synthesis for creating libraries of analogues. sigmaaldrich.com While challenges remain in reliably predicting the outcomes of domain swaps or mutations and often result in reduced production yields, advances in understanding NRPS structure and function are paving the way for the routine biosynthetic production of optimized peptide drugs. sigmaaldrich.comfishersci.ca This approach could be instrumental in developing new gramicidin S derivatives with improved therapeutic properties.

Mechanisms of Bacterial Adaptation and Resistance to Gramicidin S

Analysis of Membrane Charge Modifications and Lipid Compositional Changes

A primary strategy employed by bacteria to resist Phe-gramicidin S involves altering the electrostatic landscape of their cell surface to diminish the peptide's binding affinity. Concurrently, changes in the lipid makeup of the membrane can hinder the peptide's ability to insert and disrupt the bilayer.

The cationic nature of this compound is fundamental to its initial interaction with the typically anionic surface of bacterial membranes. mdpi.com Consequently, a key adaptive response is the reduction of this net negative charge, creating an electrostatic shield that repels the positively charged antibiotic. nih.govfrontiersin.org Gram-positive bacteria, such as Staphylococcus aureus, achieve this through several enzymatic modifications.

One prominent mechanism is the enzymatic modification of phosphatidylglycerol (PG), a major anionic phospholipid in bacterial membranes. mdpi.com The multiple peptide resistance factor (MprF) protein catalyzes the addition of L-lysine to PG, forming lysylphosphatidylglycerol (B1675813) (Lys-PG). nih.govmdpi.comresearchgate.net This process not only neutralizes the negative charge of the phosphate (B84403) head group but introduces a positive charge from the lysine's amino group, leading to a net positive membrane surface charge and repulsion of cationic peptides like this compound. mdpi.comresearchgate.netasm.org

Beyond charge modification, bacteria can adapt by altering their membrane's lipid composition, which affects properties like fluidity and packing. mdpi.com The ability of this compound to partition into and disrupt the membrane is sensitive to the lipid head group composition and the physical state of the lipid bilayer. asm.orgresearchgate.net Bacteria can modulate the fatty acid chains or the types of phospholipids (B1166683) in their membranes to create a less favorable environment for peptide insertion. For instance, an increase in membrane rigidity has been observed as a defense mechanism against some antimicrobial peptides. frontiersin.org this compound itself can induce the separation of lipids into distinct fluid and rigid domains, a process that bacteria may counteract by adjusting their lipidome to maintain membrane integrity. asm.orgresearchgate.net

Table 1: Bacterial Membrane Modifications Conferring Resistance to this compound

| Mechanism | Bacterial Species (Example) | Enzyme/Operon | Effect on Membrane | Outcome |

|---|---|---|---|---|

| Lysinylation of Phosphatidylglycerol | Staphylococcus aureus | MprF | Addition of positively charged lysine (B10760008) to PG, creating Lys-PG. nih.govresearchgate.net | Increased positive surface charge, electrostatic repulsion of the peptide. researchgate.netasm.org |

| D-alanylation of Teichoic Acids | Staphylococcus aureus, Streptococcus pyogenes | dlt operon | Esterification of D-alanine onto teichoic acids. nih.govfrontiersin.org | Reduced net negative charge of the cell wall, repulsion of the peptide. nih.gov |

| Altered Lipid Composition | Staphylococcus aureus | - | Changes in phospholipid and fatty acid content. mdpi.comasm.org | Modified membrane fluidity and lipid packing, hindering peptide insertion. frontiersin.orgresearchgate.net |

Cellular Responses and Adaptive Strategies to Peptide Exposure

In addition to modifying the primary target—the cell membrane—bacteria have developed broader cellular strategies to survive exposure to this compound. These responses range from direct neutralization of the peptide to complex physiological and morphological changes.

A notable example of direct detoxification is observed in Bacillus subtilis, which produces surfactin, an anionic cyclic lipopeptide. microbiologyresearch.orgnih.gov Surfactin can form a direct molecular complex with the cationic this compound, effectively neutralizing its activity. microbiologyresearch.orgresearchgate.net This interaction acts as a chemical barrier, protecting the surfactin-producing organism from the lytic effects of this compound and allowing for survival in mixed microbial cultures. microbiologyresearch.orgnih.gov

Bacteria also respond to peptide-induced stress by altering their morphology and cellular processes. Electron microscopy studies have revealed dramatic ultrastructural changes in bacteria upon exposure to this compound. Escherichia coli cells have been observed to shorten and swell, forming blisters on their surface, while S. aureus cells can exhibit deep craters and appear to burst. nih.govfrontiersin.orgasm.orgcapes.gov.br These changes reflect the severe damage inflicted on the cell envelope and the bacterium's loss of osmotic control. asm.org

At a molecular level, this compound can interfere with essential cellular functions by displacing vital peripheral membrane proteins. nih.govresearchgate.net It has been shown to delocalize proteins involved in cell division and the synthesis of the cell envelope, disrupting these critical processes without necessarily forming stable pores. asm.orgnih.gov

Furthermore, some bacteria exhibit adaptive resistance by altering their metabolic state or forming protective structures. The formation of biofilms, for instance, provides a physical barrier and a physiologically distinct environment that can protect embedded cells from antibiotics. microbiologyresearch.org In some cases, prolonged exposure can lead to adaptations in membrane-associated enzyme activities, as seen in Micrococcus lysodeikticus, which showed altered function of respiratory enzymes after adaptation to gramicidin (B1672133) S. nih.gov While efflux pumps are a common mechanism of antibiotic resistance, their specific role in conferring resistance to this compound is less established compared to the membrane-centric adaptations. However, some studies suggest transporters may play a role in detoxification. acs.org

Table 2: Cellular Adaptive Strategies Against this compound

| Strategy | Mechanism | Bacterial Species (Example) | Key Findings |

|---|---|---|---|

| Detoxification | Production of an antagonistic molecule (Surfactin) that binds and inactivates this compound. microbiologyresearch.orgnih.gov | Bacillus subtilis | Surfactin (anionic) forms an inactive complex with this compound (cationic). researchgate.net |

| Ultrastructural Changes | Severe damage to the cell envelope, leading to blisters, craters, and cell lysis. nih.govasm.org | E. coli, S. aureus | Reflects loss of membrane integrity and osmotic control. capes.gov.br |

| Protein Delocalization | Displacement of peripheral membrane proteins essential for cell division and cell wall synthesis. asm.orgnih.gov | Bacillus subtilis | Disruption of vital cellular processes contributes to bactericidal action. nih.gov |

| Biofilm Formation | Growth within a protective extracellular matrix. microbiologyresearch.org | Various | The biofilm matrix can impede peptide penetration and protect cells. |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of Phe-gramicidin S to ensure purity and reproducibility?

This compound synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent selection) and purification techniques. Key steps include:

- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to minimize side reactions .

- HPLC purification with gradient elution to isolate the cyclic decapeptide structure.

- Batch-to-batch consistency checks via mass spectrometry (MS) and reverse-phase HPLC (>95% purity threshold) to address variations in peptide content or impurities .

- Salt content analysis (e.g., TFA removal) for cell-based assays to avoid cytotoxicity .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

A multi-modal analytical approach is critical:

- Circular dichroism (CD) to confirm β-sheet and β-turn conformations in solution .

- Nuclear magnetic resonance (NMR) for residue-specific assignments and cyclic symmetry verification .

- High-resolution mass spectrometry (HR-MS) to validate molecular weight (C₆₀H₉₂N₁₂O₁₂) and isotopic patterns.

- HPLC retention time comparison with reference standards to ensure structural fidelity .

Advanced: What methodological frameworks are effective for investigating the ion-channel selectivity and membrane disruption mechanisms of this compound?

Advanced studies should integrate:

- Planar lipid bilayer electrophysiology to measure single-channel conductance and ion selectivity (e.g., K⁺ vs. Na⁺ permeability ratios) .

- Molecular dynamics (MD) simulations to model interactions with lipid bilayers and predict pore stability .

- Fluorescence anisotropy assays to quantify membrane fluidity changes induced by peptide insertion .

- Free-energy perturbation calculations to correlate amino acid substitutions (e.g., Phe vs. Trp residues) with functional outcomes .

Advanced: How should researchers address contradictions in reported antimicrobial activity data for this compound across different bacterial strains?

Resolve discrepancies through:

- Standardized MIC/MBC assays using CLSI guidelines to control variables like inoculum size and growth media .

- Lipid composition analysis of bacterial membranes (e.g., phosphatidylglycerol content) to explain strain-specific susceptibility .

- Time-kill curve experiments to differentiate bactericidal vs. bacteriostatic effects under varying conditions .

- Meta-analysis of literature data using PRISMA frameworks to identify biases in methodology or reporting .

Basic: What are the best practices for designing dose-response studies to evaluate this compound cytotoxicity in eukaryotic cells?

Key considerations include:

- Cell line selection (e.g., HEK293 vs. HeLa) based on membrane cholesterol content, which influences peptide toxicity .

- Proliferation assays (MTT/XTT) with 24–72-hour exposure periods to capture delayed effects.

- LDH release assays to distinguish membrane disruption from apoptosis.

- Negative controls using scrambled peptide sequences to isolate structure-specific effects .

Advanced: How can researchers leverage computational tools to predict structure-function relationships in this compound analogs?

Advanced approaches involve:

- Homology modeling based on the gramicidin S scaffold (PDB ID: 1AV2) to predict analog stability .

- Quantum mechanics/molecular mechanics (QM/MM) simulations to analyze cyclization efficiency during synthesis.

- Machine learning models trained on existing antimicrobial peptide datasets to prioritize high-activity analogs .

- Free-energy decomposition to map residue contributions to membrane binding .

Basic: What strategies ensure rigorous reproducibility when replicating published this compound bioactivity assays?

- Detailed protocol sharing : Insist on supplementary materials describing buffer compositions, equipment settings, and raw data .

- Cross-lab validation : Collaborate with independent labs to verify EC₅₀ values under identical conditions .

- Negative control replication : Include reference compounds (e.g., gramicidin A) to benchmark assay performance .

- Open-data repositories : Deposit protocols on platforms like Protocols.io for community scrutiny .

Advanced: How should researchers design studies to resolve conflicting hypotheses about this compound’s role in oxidative stress modulation?

- ROS quantification assays : Use DCFDA or MitoSOX probes in tandem with peptide treatment .

- Knockout models : Employ CRISPR-Cas9 to delete antioxidant genes (e.g., SOD1) and assess peptide-induced stress .

- Dual-transcriptomics : Pair bacterial RNA-seq with host cell profiling to disentangle direct vs. indirect effects .

- Bayesian statistical models to weigh evidence for competing hypotheses .

Basic: What literature review strategies are most effective for identifying knowledge gaps in this compound research?

- Systematic scoping reviews using PRISMA-ScR guidelines to map existing studies .

- Citation chaining in Web of Science to track seminal papers (e.g., Hodgkin & Oughton’s 1957 molecular models) .

- PICO framework to structure queries (Population: bacterial membranes; Intervention: this compound; Comparison: wild-type gramicidin S; Outcome: ion flux) .

- Bibliometric tools like VOSviewer to visualize emerging themes (e.g., "lipid specificity" vs. "synthetic analogs") .

Advanced: What experimental and computational methods are critical for elucidating the thermodynamic stability of this compound in membrane-mimetic environments?

- Isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry with lipid vesicles .

- Differential scanning calorimetry (DSC) to assess peptide-induced phase transitions in lipid bilayers.

- Coarse-grained MD simulations (e.g., Martini force field) to model peptide insertion kinetics .

- Surface plasmon resonance (SPR) for real-time analysis of membrane association/dissociation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.